
Prop-2-en-1-yl 3-(diethylphosphoryl)butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Prop-2-en-1-yl 3-(diethylphosphoryl)butanoate is a chemical compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This compound is characterized by the presence of a prop-2-en-1-yl group and a diethylphosphoryl group attached to a butanoate backbone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl 3-(diethylphosphoryl)butanoate can be achieved through various synthetic routes. One common method involves the reaction of diethyl prop-2-enylphosphonate with butanoic acid under specific conditions . The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process may include steps such as purification and quality control to meet industry standards.
化学反应分析
Types of Reactions
Prop-2-en-1-yl 3-(diethylphosphoryl)butanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome and may include specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted esters.
科学研究应用
Prop-2-en-1-yl 3-(diethylphosphoryl)butanoate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research may explore its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of perfumes, flavoring agents, and other consumer products.
作用机制
The mechanism of action of Prop-2-en-1-yl 3-(diethylphosphoryl)butanoate involves its interaction with specific molecular targets and pathways. The compound may act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can affect cellular processes and biochemical pathways, contributing to its overall effects .
相似化合物的比较
Similar Compounds
Similar compounds include other esters such as ethyl acetate, methyl butyrate, and isopropyl butanoate . These compounds share structural similarities but differ in their specific functional groups and properties.
Uniqueness
Prop-2-en-1-yl 3-(diethylphosphoryl)butanoate is unique due to the presence of both a prop-2-en-1-yl group and a diethylphosphoryl group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
属性
CAS 编号 |
64809-80-9 |
|---|---|
分子式 |
C11H21O3P |
分子量 |
232.26 g/mol |
IUPAC 名称 |
prop-2-enyl 3-diethylphosphorylbutanoate |
InChI |
InChI=1S/C11H21O3P/c1-5-8-14-11(12)9-10(4)15(13,6-2)7-3/h5,10H,1,6-9H2,2-4H3 |
InChI 键 |
AJLFZLWIACZESX-UHFFFAOYSA-N |
规范 SMILES |
CCP(=O)(CC)C(C)CC(=O)OCC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethanol, 2-[2-(tridecyloxy)ethoxy]-, hydrogen phosphate](/img/structure/B14502758.png)
![4-tert-Butyl-2-[(prop-2-en-1-yl)sulfanyl]phenol](/img/structure/B14502764.png)

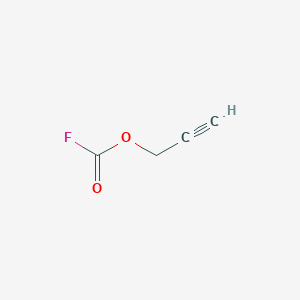

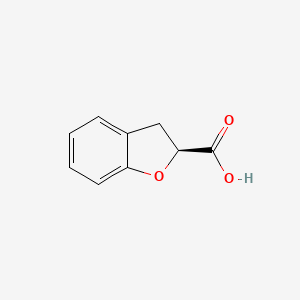
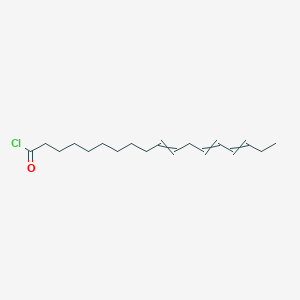
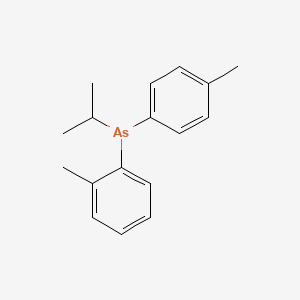
![(2-Chlorophenyl)[5-chloro-2-(1H-pyrrol-1-yl)phenyl]methanone](/img/structure/B14502815.png)
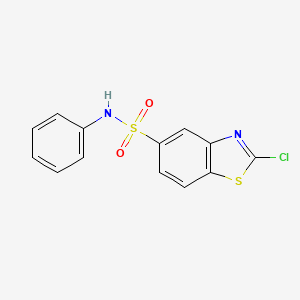
![3,4-Dichloro-1-[(2-methyl-5-nitrophenyl)methyl]-1H-pyrrole-2,5-dione](/img/structure/B14502829.png)

![2-[(4-Chlorophenyl)disulfanyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14502832.png)
